molecular formula C28H34N3O7P B12741464 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-, 2-(phenylmethylamino)ethyl ester, P-oxide CAS No. 145194-47-4

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-, 2-(phenylmethylamino)ethyl ester, P-oxide

Cat. No.: B12741464
CAS No.: 145194-47-4
M. Wt: 555.6 g/mol
InChI Key: CSYVXRBBTJHQGE-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-, 2-(phenylmethylamino)ethyl ester, P-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, a dioxaphosphorinan group, and a nitrophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyridine ring, the introduction of the dioxaphosphorinan group, and the attachment of the nitrophenyl group. Common reagents used in these reactions include phosphorus oxychloride, dimethylamine, and nitrobenzene. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas and palladium on carbon are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for research in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo specific reactions makes it a useful tool for investigating biochemical pathways.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure and may have similar chemical properties.

    Dioxaphosphorinan derivatives: Compounds with the dioxaphosphorinan group may exhibit similar reactivity and applications.

    Nitrophenyl derivatives: These compounds contain the nitrophenyl group and may undergo similar chemical reactions.

Uniqueness

The uniqueness of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-, 2-(phenylmethylamino)ethyl ester, P-oxide lies in its combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound for research and industrial use.

Properties

CAS No.

145194-47-4

Molecular Formula

C28H34N3O7P

Molecular Weight

555.6 g/mol

IUPAC Name

2-(benzylamino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C28H34N3O7P/c1-19-24(27(32)36-14-13-29-16-21-9-6-5-7-10-21)25(22-11-8-12-23(15-22)31(33)34)26(20(2)30-19)39(35)37-17-28(3,4)18-38-39/h5-12,15,25,29-30H,13-14,16-18H2,1-4H3

InChI Key

CSYVXRBBTJHQGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCNCC4=CC=CC=C4

Origin of Product

United States

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